molecular formula C14H10ClNO5 B5775160 methyl 3-(2-chloro-6-nitrophenoxy)benzoate

methyl 3-(2-chloro-6-nitrophenoxy)benzoate

Cat. No.: B5775160
M. Wt: 307.68 g/mol
InChI Key: PJRCKQDQVKEMLR-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-nitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group attached to a phenoxy ring, which is further substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-6-nitrophenoxy)benzoate typically involves the esterification of 3-(2-chloro-6-nitrophenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

    Reduction: 3-(2-amino-6-nitrophenoxy)benzoate.

    Hydrolysis: 3-(2-chloro-6-nitrophenoxy)benzoic acid and methanol.

Scientific Research Applications

Methyl 3-(2-chloro-6-nitrophenoxy)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a lead compound in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloro-6-nitrophenoxy)benzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different biological or chemical effects. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Methyl 3-(2-chloro-6-nitrophenoxy)benzoate can be compared with similar compounds such as:

    Methyl 3-(2-bromo-6-nitrophenoxy)benzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    Methyl 3-(2-chloro-4-nitrophenoxy)benzoate: The position of the nitro group is different, which can influence the compound’s chemical properties and reactivity.

    Methyl 3-(2-chloro-6-aminophenoxy)benzoate:

Properties

IUPAC Name

methyl 3-(2-chloro-6-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-14(17)9-4-2-5-10(8-9)21-13-11(15)6-3-7-12(13)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRCKQDQVKEMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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